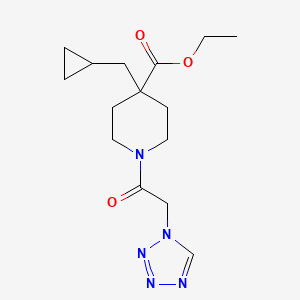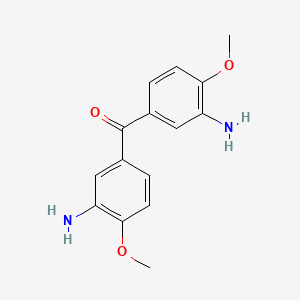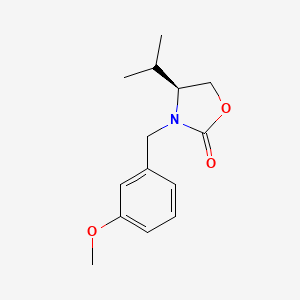
ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. It has been suggested that this compound can enhance the activity of neurotransmitters such as dopamine and glutamate, which are involved in learning and memory processes. It can also inhibit the activity of voltage-gated calcium channels, which are important for neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, antinociception, and anxiolysis. It has been suggested that this compound can protect neurons from oxidative stress and inflammation, which are involved in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can also reduce pain sensitivity and anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. This compound is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate. One of the areas of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is the development of more selective and potent sigma-1 receptor ligands based on the structure of this compound. Additionally, the role of this compound in modulating ion channels and transporters needs to be further investigated to understand its broader physiological effects.
合成方法
The synthesis of ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate involves the reaction of cyclopropylmethylamine with ethyl 4-chloro-1-piperidinecarboxylate to form the intermediate compound, which is then treated with sodium azide and acetic acid to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as nociception, cognition, and neuroprotection. This compound has also been shown to modulate the activity of ion channels and transporters, which play crucial roles in cellular signaling and homeostasis.
属性
IUPAC Name |
ethyl 4-(cyclopropylmethyl)-1-[2-(tetrazol-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-2-23-14(22)15(9-12-3-4-12)5-7-19(8-6-15)13(21)10-20-11-16-17-18-20/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJRGTUSZLQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CN2C=NN=N2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)
![3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)



![N-(2-chlorobenzyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5681293.png)
![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)
![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)